molecular formula C17H20BrN3O B2945974 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380088-08-2

5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2945974
CAS RN: 2380088-08-2
M. Wt: 362.271
InChI Key: GGDNGHKGMNXLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is not fully understood. However, studies have shown that it may work by inhibiting specific enzymes or proteins involved in tumor growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been found to reduce oxidative stress and protect against neurotoxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing analogs of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves the reaction of 4-aminopyrimidine with 4-bromo-2-chloropyrimidine in the presence of potassium carbonate and 1-[(2-methylphenyl)methyl]piperidine-4-carboxaldehyde. The reaction is carried out in anhydrous acetonitrile at 80°C for 24 hours, followed by purification using column chromatography.

Scientific Research Applications

5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-13-4-2-3-5-14(13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNGHKGMNXLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

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